molecular formula C18H23N5O B11196904 4-amino-N-benzyl-2-(3-methylpiperidin-1-yl)pyrimidine-5-carboxamide

4-amino-N-benzyl-2-(3-methylpiperidin-1-yl)pyrimidine-5-carboxamide

Cat. No.: B11196904
M. Wt: 325.4 g/mol
InChI Key: OWOAPGJLNGCEHM-UHFFFAOYSA-N
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Description

4-amino-N-benzyl-2-(3-methylpiperidin-1-yl)pyrimidine-5-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a pyrimidine core substituted with an amino group, a benzyl group, and a methylpiperidine moiety, making it a versatile molecule for chemical modifications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-benzyl-2-(3-methylpiperidin-1-yl)pyrimidine-5-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Amino Group: The amino group at the 4-position can be introduced via nucleophilic substitution using an appropriate amine.

    Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic aromatic substitution reaction, often using benzyl halides.

    Incorporation of the Methylpiperidine Moiety: The methylpiperidine group can be attached via a reductive amination reaction, where the pyrimidine intermediate reacts with 3-methylpiperidine in the presence of a reducing agent like sodium cyanoborohydride.

    Final Coupling: The carboxamide group is introduced by coupling the intermediate with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and piperidine moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carboxamide group to yield the corresponding amine, using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides, benzyl halides.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-amino-N-benzyl-2-(3-methylpiperidin-1-yl)pyrimidine-5-carboxamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its structural features make it a candidate for investigating the binding affinities and specificities of various biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its versatility allows for the creation of derivatives with tailored properties for specific applications.

Mechanism of Action

The mechanism of action of 4-amino-N-benzyl-2-(3-methylpiperidin-1-yl)pyrimidine-5-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the structural features of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-benzyl-2-(3-methylpiperidin-1-yl)pyrimidine-5-carboxylate
  • 4-amino-N-benzyl-2-(3-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid
  • 4-amino-N-benzyl-2-(3-methylpiperidin-1-yl)pyrimidine-5-carboxamide derivatives with different substituents

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and pharmacokinetic profiles, making it a valuable molecule for targeted research and development.

Properties

Molecular Formula

C18H23N5O

Molecular Weight

325.4 g/mol

IUPAC Name

4-amino-N-benzyl-2-(3-methylpiperidin-1-yl)pyrimidine-5-carboxamide

InChI

InChI=1S/C18H23N5O/c1-13-6-5-9-23(12-13)18-21-11-15(16(19)22-18)17(24)20-10-14-7-3-2-4-8-14/h2-4,7-8,11,13H,5-6,9-10,12H2,1H3,(H,20,24)(H2,19,21,22)

InChI Key

OWOAPGJLNGCEHM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NC=C(C(=N2)N)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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